Cas no 852520-45-7 (3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid)
3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid
- CS-0366099
- 3-(2-methylpropoxy)-5-propan-2-yloxybenzoic acid
- CJB52045
- MFCD23989321
- AKOS016028568
- 852520-45-7
- 3-Isobutoxy-5-isopropoxybenzoicacid
- SS-4612
- 3-Isobutoxy-5-isopropoxybenzoic acid
- 3-ISOPROPOXY-5-(2-METHYLPROPOXY)BENZOIC ACID
-
- MDL: MFCD23989321
- Inchi: 1S/C14H20O4/c1-9(2)8-17-12-5-11(14(15)16)6-13(7-12)18-10(3)4/h5-7,9-10H,8H2,1-4H3,(H,15,16)
- InChI Key: DZONFUHMFVYNSD-UHFFFAOYSA-N
- SMILES: O(C1C=C(C(=O)O)C=C(C=1)OC(C)C)CC(C)C
Computed Properties
- Exact Mass: 252.13615911g/mol
- Monoisotopic Mass: 252.13615911g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 6
- Complexity: 263
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 55.8Ų
3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 089206-500mg |
3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid, >97% |
852520-45-7 | >97% | 500mg |
$276.00 | 2023-09-10 | |
| Matrix Scientific | 089206-1g |
3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid, >97% |
852520-45-7 | >97% | 1g |
$345.00 | 2023-09-10 | |
| Matrix Scientific | 089206-5g |
3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid, >97% |
852520-45-7 | >97% | 5g |
$784.00 | 2023-09-10 | |
| Apollo Scientific | OR303262-500mg |
3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid |
852520-45-7 | 500mg |
£147.00 | 2025-02-19 | ||
| Apollo Scientific | OR303262-1g |
3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid |
852520-45-7 | 1g |
£231.00 | 2025-02-19 | ||
| Apollo Scientific | OR303262-5g |
3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid |
852520-45-7 | 5g |
£693.00 | 2025-02-19 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1436769-500mg |
3-Isobutoxy-5-isopropoxybenzoic acid |
852520-45-7 | 95+% | 500mg |
¥1183.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1436769-1g |
3-Isobutoxy-5-isopropoxybenzoic acid |
852520-45-7 | 95+% | 1g |
¥1793.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1436769-5g |
3-Isobutoxy-5-isopropoxybenzoic acid |
852520-45-7 | 95+% | 5g |
¥3715.00 | 2024-07-28 | |
| Apollo Scientific | OR303262-10g |
3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid |
852520-45-7 | 10g |
£1155.00 | 2025-02-19 |
3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid Related Literature
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid
Research Brief on 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid (CAS: 852520-45-7): Recent Advances and Applications
3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid (CAS: 852520-45-7) is a benzoic acid derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique ether and carboxylic acid functional groups, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, positioning it as a candidate for further drug development.
The synthesis of 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid has been optimized in recent years to improve yield and purity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated a novel catalytic method that enhances the efficiency of the etherification step, reducing byproduct formation. This advancement is critical for scaling up production for preclinical and clinical studies.
Pharmacologically, this compound has exhibited notable anti-inflammatory and analgesic properties. In vitro and in vivo studies have revealed its ability to inhibit cyclooxygenase-2 (COX-2) with high selectivity, suggesting potential as a safer alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). A 2022 paper in Bioorganic & Medicinal Chemistry Letters highlighted its reduced gastrointestinal toxicity compared to ibuprofen and naproxen, making it a promising candidate for chronic pain management.
Further research has explored its applications in oncology. Preliminary data from a 2023 study in Molecular Cancer Therapeutics indicated that 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid can modulate the tumor microenvironment by inhibiting angiogenesis. The compound was shown to suppress vascular endothelial growth factor (VEGF) signaling in mouse models, suggesting potential utility in combination therapies for solid tumors.
Despite these promising findings, challenges remain in the clinical translation of this compound. Pharmacokinetic studies have identified a relatively short half-life, necessitating further structural modifications or formulation strategies to enhance bioavailability. Ongoing research is also investigating its metabolic pathways to assess potential drug-drug interactions.
In conclusion, 3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid (CAS: 852520-45-7) represents a versatile scaffold with multiple therapeutic applications. Continued research into its mechanism of action, optimized synthesis, and formulation will be critical for advancing this compound toward clinical trials. The integration of computational modeling and high-throughput screening may further elucidate its full potential in drug discovery.
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